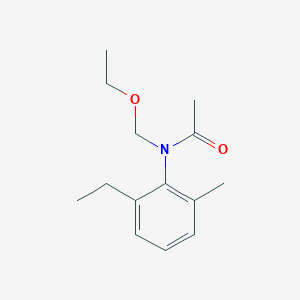

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

描述

属性

IUPAC Name |

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-5-13-9-7-8-11(3)14(13)15(12(4)16)10-17-6-2/h7-9H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTPWDSKALFRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017789 | |

| Record name | Deschloroacetochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162102-65-0 | |

| Record name | Deschloroacetochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Classical Acylation of Aniline Derivative

The primary synthetic route involves the acylation of 2-ethyl-6-methylaniline with chloroacetyl chloride:

- Reactants: 2-ethyl-6-methylaniline and chloroacetyl chloride

- Catalyst/Base: Triethylamine or other organic bases to neutralize HCl formed during the reaction

- Solvent: Non-polar solvents such as xylene or toluene

- Temperature: Controlled addition at 0–5°C to avoid side reactions, followed by stirring at ambient temperature for several hours

- Isolation: The product is isolated by filtration and purified via recrystallization

- Industrial Scale: Large-scale reactors are used, with careful temperature control during chloroacetyl chloride addition to ensure high yield and purity.

This method yields 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, which is a key intermediate in the preparation of N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide.

Alkylation to Introduce Ethoxymethyl Group

The ethoxymethyl group is introduced via nucleophilic substitution or reductive alkylation:

- Starting Material: 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

- Reagent: Ethanol or ethoxy derivatives under basic or catalytic conditions

- Conditions: Mild heating (room temperature to 50°C) in polar solvents like ethanol or methanol

- Mechanism: Nucleophilic substitution of the chlorine atom by the ethoxymethyl group to form the desired acetamide

- Purification: Standard extraction and recrystallization techniques.

Summary Table of Preparation Methods

| Step | Reaction Type | Reactants/Conditions | Temperature (°C) | Catalyst/Base | Yield/Selectivity | Notes |

|---|---|---|---|---|---|---|

| 1 | Acylation | 2-ethyl-6-methylaniline + chloroacetyl chloride | 0–5 (addition), RT (stirring) | Triethylamine | High yield, industrial scale | Controlled addition to avoid side reactions |

| 2 | Nucleophilic substitution | 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide + ethanol/ethoxy derivatives | RT–50 | Base (e.g., KOH) | Moderate to high | Introduces ethoxymethyl group |

| 3 | Catalytic hydrogenation (related) | Aziridine intermediate + H2, Pd/C catalyst | 20–30 | Pd/C, Pt/C, Rh/C (10-20 wt%) | 75-96% yield, >95% ee | For chiral analogues, high selectivity |

Research Findings and Notes

The classical acylation method is well-established for producing the chloroacetamide intermediate with high purity and scalability.

The nucleophilic substitution to introduce the ethoxymethyl group is generally conducted under mild conditions to preserve the integrity of the aromatic amide structure.

Advanced catalytic methods are primarily reported for chiral derivatives relevant to herbicide precursors such as Metolachlor, indicating potential for enantioselective synthesis routes if required.

Industrial processes emphasize temperature control and solvent choice to optimize yield and purity.

No direct single-step synthesis of this compound from aniline derivatives without intermediate isolation is commonly reported, reflecting the multi-step nature of its preparation.

化学反应分析

Types of Reactions

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Agrochemical Applications

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide has been primarily recognized for its role as a herbicide. Its effectiveness in controlling various weeds makes it a valuable asset in agricultural practices.

Herbicidal Activity

- Mechanism of Action : The compound functions by inhibiting specific biochemical pathways in plants, leading to their eventual death. It targets the biosynthesis of essential amino acids, which are crucial for plant growth.

- Target Weeds : It is effective against a range of annual and perennial weeds, particularly those resistant to other herbicides.

Regulatory Status

The compound is registered for use in several countries, with regulations governing its application to ensure environmental safety and efficacy. It is classified under various pesticide regulations, reflecting its importance in crop protection strategies.

Pharmaceutical Applications

Beyond agriculture, this compound has potential pharmaceutical applications due to its structural characteristics that may influence biological activity.

Potential Therapeutic Uses

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for further research in treating inflammatory diseases.

- Analgesic Effects : There are indications that it may possess analgesic properties, which could be beneficial in pain management therapies.

Case Studies and Research Findings

Several research studies have explored the applications of this compound:

- Herbicidal Efficacy Study : A field study demonstrated that this compound significantly reduced weed biomass compared to untreated controls, confirming its effectiveness as a herbicide .

- Toxicological Assessment : Research evaluating the toxicological profile of the compound indicated that while it is effective against target pests, it poses certain risks to non-target organisms, necessitating careful application .

- Pharmacological Research : A study investigating the pharmacokinetics of this compound revealed promising results regarding its absorption and metabolism in biological systems, suggesting potential therapeutic applications .

作用机制

The mechanism of action of N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Key Metabolites and Carcinogenicity:

- Acetochlor: Metabolized to CMEPA (2-chloro-N-(2-methyl-6-ethylphenyl)acetamide) via N-deethoxymethylation, then to MEA (2-methyl-6-ethylaniline). MEA is oxidized to a dialkylbenzoquinone imine, a DNA-reactive carcinogen. Causes nasal tumors in rats .

- Alachlor : Metabolized to CDEPA (2-chloro-N-(2,6-diethylphenyl)acetamide), then to DEA (2,6-diethylaniline). Linked to nasal turbinate tumors in rats .

- Butachlor : Also produces CDEPA but with lower human metabolic activity (<0.001 nmol/min/mg in human liver microsomes vs. 0.045 in rats). Causes stomach tumors in rats .

- Metolachlor/S-Metolachlor : Generates CMEPA (similar to acetochlor) but at slower rates. Associated with liver tumors in rats .

Human Metabolism :

- Acetochlor and alachlor are metabolized by CYP3A4 and CYP2B6 isoforms in humans, while butachlor shows negligible activity .

Environmental Impact

| Parameter | Acetochlor | Alachlor | Butachlor | Metolachlor |

|---|---|---|---|---|

| Water Solubility | 223 mg/L | 242 mg/L | 23 mg/L | 530 mg/L |

| Soil Half-Life | 14–28 days | 8–15 days | 20–30 days | 15–25 days |

| Leaching Potential | High | Moderate | Low | High |

| Detection in Water | 3rd most detected | Common | Rare | Widespread |

Sources :

Agricultural Use and Safeners

- Safeners : Dichlormid and CGA-154281 are used with acetochlor and metolachlor to enhance maize tolerance by inducing glutathione S-transferase activity, which detoxifies the herbicides .

- Efficacy : S-metolachlor’s stereospecificity improves weed control at lower application rates compared to racemic metolachlor .

生物活性

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, commonly known as acetochlor, is a chloroacetanilide herbicide with significant biological activity. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 269.767 g/mol

- CAS Registry Number : 34256-82-1

Acetochlor primarily functions as a herbicide by inhibiting specific enzymes involved in plant growth. Its mode of action includes:

- Inhibition of Elongase : This enzyme is crucial for fatty acid biosynthesis, leading to disrupted cellular functions in target plants.

- Gibberellin Pathway Disruption : Acetochlor interferes with the cyclization of geranylgeranyl pyrophosphate (GGPP), affecting plant hormone pathways essential for growth and development .

Biological Activity and Applications

Acetochlor exhibits various biological activities that make it valuable in agricultural settings:

- Herbicidal Properties : It is widely used to control weeds in corn and other crops, offering an alternative to traditional herbicides like atrazine .

- Enzyme Inhibition Studies : Research indicates that acetochlor can be utilized in studies focusing on enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways affected by environmental pollutants .

Case Studies and Experimental Data

-

Tissue Distribution in Animal Models :

Tissue Concentration (µg/g) Whole Blood 112 (Males), 105 (Females) Heart 7.6 - 23 Lungs 7.6 - 23 Kidneys 7.6 - 23 Liver 7.6 - 23 - Protein Misfolding Induction :

- Soil Persistence and Degradation :

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N-(2-ethyl-6-methylphenyl)acetamide | Lacks ethoxymethyl group | Reduced herbicidal efficacy |

| N-(ethoxymethyl)-N-phenylacetamide | Lacks ethyl and methyl substituents on phenyl ring | Altered chemical properties |

常见问题

Q. What are the key pathways for acetochlor degradation in soil, and how can they be experimentally validated?

Acetochlor undergoes biodegradation primarily via N-deethoxymethylation , catalyzed by the multicomponent enzyme N-deethoxymethylase, producing 2'-methyl-6'-ethyl-2-chloroacetanilide (CMEPA) . To validate this pathway:

- Use isotopic labeling (e.g., ¹⁴C-acetochlor) to track degradation products in soil microcosms.

- Employ LC-MS/MS to quantify metabolites like acetochlor ethane sulfonic acid (ESA) and oxanilic acid (OA), which are stable degradation byproducts .

- Monitor enzyme activity in soil extracts using spectrophotometric assays targeting N-deethoxymethylase .

Q. How does acetochlor inhibit weed growth at the molecular level?

Acetochlor acts as a very-long-chain fatty acid (VLCFA) elongase inhibitor , disrupting lipid biosynthesis in emerging weed seedlings. Methodological approaches include:

- Enzyme inhibition assays using isolated plant microsomes to measure suppression of VLCFA synthesis .

- Transcriptomic analysis of model plants (e.g., Arabidopsis) exposed to acetochlor to identify downregulated genes in lipid metabolism pathways .

Advanced Research Questions

Q. What analytical methods are most effective for detecting acetochlor and its transformation products in aquatic systems?

- Solid-phase extraction (SPE) coupled with LC-HRMS : Achieves detection limits of 0.01 µg/L for acetochlor and its metabolites (e.g., ESA, OA) in water samples .

- Immunoassay kits : Provide rapid field screening but require cross-validation with chromatographic methods due to potential cross-reactivity with other chloroacetamides .

- Stable isotope dilution analysis (SIDA) : Enhances accuracy in quantifying trace-level metabolites in complex matrices like groundwater .

Q. How do soil physicochemical properties influence acetochlor persistence and mobility?

- Conduct batch sorption experiments using soils with varying organic carbon (OC) content. Acetochlor’s soil half-life (DT₅₀) ranges from 14–28 days, with higher OC content reducing mobility .

- Use column leaching studies to model vertical transport; acetochlor’s log Kₒₐ (2.9) indicates moderate leaching potential in sandy soils .

- Geospatial modeling : Integrate soil pH, OC, and rainfall data to predict regional contamination risks (e.g., in the Sahel region of Africa) .

Q. What evidence supports the carcinogenic potential of acetochlor, and how are these risks assessed in ecotoxicology?

- Rodent bioassays : Chronic exposure in rats induces nasal turbinate tumors via metabolic activation of acetochlor to DNA-reactive intermediates .

- In vitro genotoxicity assays : Use Ames tests with S9 metabolic activation to evaluate mutagenicity of acetochlor metabolites like CMEPA .

- Ecological risk assessment : Calculate hazard quotients (HQ) using EPA models, comparing detected environmental concentrations (e.g., 0.1–5 µg/L in groundwater) to toxicity thresholds for aquatic organisms .

Q. How can conflicting data on acetochlor’s environmental half-life be resolved?

- Meta-analysis of field studies : Factors like temperature (Q₁₀ = 2.5) and microbial diversity significantly alter degradation rates .

- Controlled mesocosm experiments : Isolate variables (e.g., soil moisture, microbial inoculants) to identify key drivers of persistence .

- Data reconciliation : Address discrepancies by standardizing OECD 307 guidelines for aerobic soil degradation testing .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。